molecular formula C16H18N4O B5772426 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5772426
M. Wt: 282.34 g/mol
InChI Key: BDTCSSFVUAYCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridylmethyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The pyridyl groups can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used as electrophiles.

Major Products

    Oxidation: Pyridyl N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridylmethyl)piperazine: A simpler analog with similar structural features.

    4-Pyridinemethanol: Another related compound used in organic synthesis.

Uniqueness

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its dual pyridyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such features are advantageous.

Properties

IUPAC Name

pyridin-4-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(15-3-7-18-8-4-15)20-11-9-19(10-12-20)13-14-1-5-17-6-2-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTCSSFVUAYCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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